4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
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Overview
Description
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: is a deuterated derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the ethoxy group. The molecular formula for this compound is C9H5D5ClNO3, and it has a molecular weight of 220.66 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 typically involves the deuteration of 4-Amino-5-chloro-2-ethoxybenzoic acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of deuterated compounds generally follows similar synthetic routes but on a larger scale. The use of specialized equipment and reactors ensures the efficient and safe handling of deuterium gas. Additionally, the purification of the final product is crucial to achieve the desired isotopic purity, often greater than 98% .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and elevated temperatures
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is used as a reference standard in analytical chemistry, particularly in mass spectrometry, due to its unique isotopic signature .
Biology: In biological research, deuterated compounds are used to study metabolic pathways and enzyme kinetics. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms .
Medicine: Deuterated drugs are being explored for their potential to improve the pharmacokinetic properties of existing medications. The increased stability of deuterated compounds can lead to longer-lasting effects and reduced side effects .
Industry: In the industrial sector, deuterated compounds are used in the development of new materials and as tracers in environmental studies .
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can influence the compound’s interaction with enzymes and other molecular targets. Deuterium has a higher bond dissociation energy compared to hydrogen, which can result in slower reaction rates and increased stability of the compound .
Comparison with Similar Compounds
4-Amino-5-chloro-2-ethoxybenzoic acid: The non-deuterated version of the compound.
2-Ethoxy-4-amino-5-chlorobenzoic acid: A structural isomer with similar functional groups
Uniqueness: The primary uniqueness of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 lies in its deuterium content. This isotopic substitution provides distinct advantages in research and industrial applications, such as enhanced stability and altered reaction kinetics .
Biological Activity
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a derivative of benzoic acid, notable for its potential biological activities. This compound has garnered attention in pharmacological studies due to its interactions with various biological targets and pathways. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
- IUPAC Name: this compound
- Molecular Formula: C10H12ClN1O3 (with deuterium substitution)
- Molecular Weight: Approximately 233.66 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an inhibitor of certain pathways, influencing cellular processes such as:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Receptor Modulation: It has been suggested that this compound can modulate receptor activity, potentially affecting signal transduction pathways linked to cell proliferation and survival.
Antiinflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of cytokines in immune cells, suggesting a potential role in managing conditions characterized by chronic inflammation.
Cytotoxicity and Antitumor Activity
Case studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. For example:
- Study on Breast Cancer Cells: In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in significant apoptosis in MCF-7 breast cancer cells, indicating its potential as an antitumor agent.
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics:
- Blood-Brain Barrier Permeability: The compound is noted to be BBB permeant, suggesting potential central nervous system effects.
- Metabolism: It does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a lower risk for drug-drug interactions.
Case Studies and Research Findings
-
Case Study on Inflammation:
- A study involving murine models demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, highlighting its therapeutic potential in inflammatory diseases.
-
Antitumor Activity:
- In another study, the compound was tested against various cancer cell lines, showing selective cytotoxicity towards melanoma cells while sparing normal fibroblasts. This selectivity is crucial for developing safer cancer therapies.
-
Safety Profile:
- Toxicological assessments indicate that at therapeutic doses, the compound displays a favorable safety profile with minimal adverse effects observed in animal models.
Properties
IUPAC Name |
4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYOMHQGQZRLC-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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